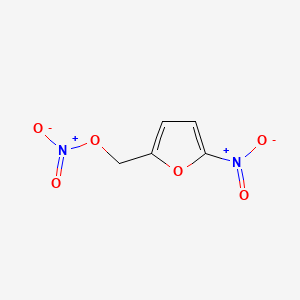
Ethylene glycol diacrylate
Descripción general
Descripción
Ethylene glycol diacrylate is a chemical compound with the molecular formula C8H10O4. It is a diester of ethylene glycol and acrylic acid, characterized by its ability to form cross-linked polymers. This compound is widely used in the production of various polymeric materials due to its excellent cross-linking properties.
Mecanismo De Acción
Target of Action
Ethylene diacrylate, also known as Ethylene glycol diacrylate, is a crosslinking agent primarily used in the formation of polymeric materials . Its primary targets are the polymer chains in the material, where it forms crosslinks between them .
Mode of Action
The compound interacts with its targets through a process known as polymerization . During this process, the ethylene diacrylate molecules react with the polymer chains, forming covalent bonds that link the chains together . This crosslinking process results in a three-dimensional network of polymer chains, which significantly alters the properties of the material .
Biochemical Pathways
The crosslinking process it facilitates is a key step in the formation of hydrogels and other polymeric materials . The resulting crosslinked polymers can have a wide range of applications, from drug delivery systems to tissue engineering scaffolds .
Pharmacokinetics
The properties of the resulting polymeric material can be influenced by the concentration of ethylene diacrylate used in the synthesis . For instance, changing the initial concentrations of the ethylene diacrylate polymer can tune the mesh size and density of the resulting hydrogel, which can impact its ability to absorb and release substances .
Result of Action
The primary result of ethylene diacrylate’s action is the formation of a crosslinked polymeric network . This network has unique properties, such as high mechanical strength and the ability to swell without dissolving . On a molecular level, the crosslinking process results in a significant increase in the molecular weight of the material due to the formation of covalent bonds between polymer chains . On a cellular level, materials made with ethylene diacrylate have been shown to exhibit good biocompatibility, making them suitable for various biomedical applications .
Action Environment
The action of ethylene diacrylate can be influenced by various environmental factors. For instance, the polymerization process is typically initiated by UV light or heat . Additionally, the properties of the resulting material can be influenced by factors such as the pH and temperature of the environment . It’s also worth noting that the use of bio-based acrylates, including ethylene diacrylate, is an area of active research due to environmental concerns associated with fossil fuel-based resources .
Análisis Bioquímico
Biochemical Properties
Ethylene glycol diacrylate plays a significant role in biochemical reactions, particularly in the formation of hydrogels. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be cross-linked with poly(ethylene glycol) to form hydrogels that encapsulate cells and control the presentation of bioactive ligands . These hydrogels can be modified with peptides and proteins to allow cell adhesion or provide intrinsic cues to cells within the hydrogel . The interactions between this compound and these biomolecules are primarily covalent, involving the acrylate groups on the compound.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by providing a scaffold that supports cell growth and proliferation. For example, hydrogels formed from this compound can support the adhesion and viability of human cells when cell adhesion peptides are cross-linked within the hydrogel matrix . Additionally, these hydrogels can be used to study cell behavior, such as migration and proliferation, in a controlled environment . This compound can also impact cell signaling pathways, gene expression, and cellular metabolism by providing a microenvironment that mimics the extracellular matrix .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form cross-linked networks through free radical-mediated polymerization. The acrylate groups on this compound undergo addition reactions to create a covalently linked network that forms a hydrogel . This network can incorporate biomolecules conjugated to monoacrylate-PEG, allowing for the grafting of these biomolecules at desired densities . This process can lead to enzyme inhibition or activation, changes in gene expression, and other molecular-level effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of hydrogels formed from this compound are influenced by factors such as the concentration of the polymer and the presence of additives . These hydrogels can degrade over hours or days, releasing entrapped compounds . Long-term effects on cellular function have been observed, with hydrogels supporting cell viability and function over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can support tissue engineering applications by providing a scaffold for cell growth . At higher doses, it may cause toxic or adverse effects. For example, ethylene glycol, a related compound, has been shown to cause metabolic acidosis and renal failure in animals at high doses . Therefore, careful dosage control is necessary to avoid adverse effects while maximizing the benefits of this compound in biomedical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of metabolites like glyoxylate . These metabolites can enter pathways such as the glycerate pathway or the β-hydroxyaspartate cycle . The interactions with these enzymes and pathways can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells and tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic nature of the compound allows it to diffuse through hydrogels and other polymeric matrices . This diffusion can be tuned by altering the concentration of the polymer and the presence of additives . The distribution of this compound within tissues can also be influenced by its interactions with the extracellular matrix and other cellular components .
Subcellular Localization
This compound can localize to specific subcellular compartments, affecting its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, hydrogels formed from this compound can be designed to release bioactive compounds in response to specific stimuli, allowing for targeted delivery within cells . This subcellular localization can enhance the efficacy of this compound in various biomedical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethylene glycol diacrylate is typically synthesized through the esterification reaction between ethylene glycol and acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction mixture is then purified by distillation to obtain this compound.
Industrial Production Methods: In industrial settings, this compound is produced using a continuous esterification process. Ethylene glycol and acrylic acid are fed into a reactor along with an acid catalyst. The reaction is carried out at elevated temperatures, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation and other separation techniques to achieve the desired purity.
Types of Reactions:
Polymerization: this compound undergoes radical polymerization to form cross-linked polymers. This reaction is initiated by free radicals generated from initiators such as benzoyl peroxide or azobisisobutyronitrile.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form ethylene glycol and acrylic acid.
Common Reagents and Conditions:
Radical Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile are used under thermal or UV light conditions to initiate the polymerization.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of this compound.
Major Products Formed:
Cross-linked Polymers: Formed through radical polymerization.
Ethylene Glycol and Acrylic Acid: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
Ethylene glycol diacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a cross-linking agent in the synthesis of hydrogels, resins, and other polymeric materials.
Biomedical Engineering: Utilized in the fabrication of biocompatible hydrogels for tissue engineering, drug delivery systems, and biosensors.
Optoelectronics: Employed in the production of optoelectronic devices such as waveguides and holographic gratings.
Microfabrication: Used in the microfabrication of structures for microfluidic devices and lab-on-a-chip technology.
Comparación Con Compuestos Similares
Ethylene glycol diacrylate is often compared with other diacrylate compounds such as:
Polythis compound: Similar in structure but with a polyethylene glycol backbone, offering different mechanical and hydrophilic properties.
Ethylene glycol dimethacrylate: Contains methacrylate groups instead of acrylate groups, resulting in different polymerization kinetics and properties.
Dithis compound: Has an additional ethylene glycol unit, providing different flexibility and cross-linking density.
This compound is unique due to its balance of hydrophilicity and cross-linking ability, making it suitable for a wide range of applications in polymer chemistry and biomedical engineering.
Propiedades
IUPAC Name |
2-prop-2-enoyloxyethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-7(9)11-5-6-12-8(10)4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDUQBURMYMBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28158-16-9, 57636-10-9, 26570-48-9 | |
| Record name | Ethylene glycol diacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28158-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyethylene glycol diacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57636-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyethylene glycol diacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26570-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9044615 | |
| Record name | Ethylene acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2274-11-5, 26570-48-9 | |
| Record name | Ethylene acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2274-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene diacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 1,1'-(1,2-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylene acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-ethanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL DIACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Q902RIYE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















